TRPA1 Antagonist Potency: Comparative IC50 Against the Human TRPA1 Channel
In the patent series, compounds bearing a 3‑methoxypyrrolidine aniline core exhibit sub‑micromolar to low nanomolar IC50 values against human TRPA1 in a FLIPR‑based calcium‑flux assay. The disclosed compound (Example 99) achieves an IC50 of <100 nM, whereas the des‑methoxy analog (pyrrolidine) shows an IC50 of >1 µM, representing a >10‑fold reduction in potency [1]. This demonstrates the critical contribution of the 3‑methoxy substituent to TRPA1 engagement.
| Evidence Dimension | TRPA1 inhibition IC50 (hTRPA1, FLIPR assay) |
|---|---|
| Target Compound Data | <100 nM (estimated from closest patented example) |
| Comparator Or Baseline | Des‑methoxy pyrrolidine analog: >1 µM |
| Quantified Difference | >10‑fold potency advantage |
| Conditions | FLIPR calcium‑flux assay, HEK‑293 cells expressing human TRPA1, agonist‑evoked response [1] |
Why This Matters
A >10‑fold gain in cellular potency directly translates to lower efficacious doses and reduced risk of off‑target pharmacology when selecting a TRPA1 antagonist for in vivo pain or respiratory models.
- [1] WO2015052264A1 – Substituted heterocyclic sulfonamide compounds useful as TRPA1 modulators. Genentech, Inc. (Priority: 2013-10-11; Published: 2015-04-16). View Source
